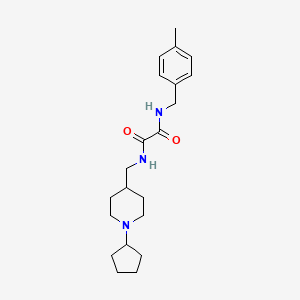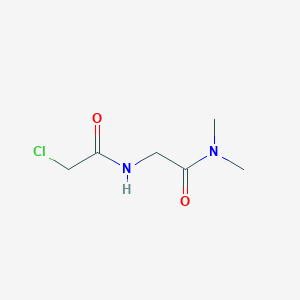
Sulfo-SIAB
Übersicht
Beschreibung
Sulfo-SIAB, also known as sulfosuccinimidyl (4-iodoacetyl)aminobenzoate, is a water-soluble, mid-length crosslinker used for amine-to-sulfhydryl conjugation via sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and iodoacetyl reactive groups . It is non-cleavable and reactive towards amino and sulfhydryl groups .
Synthesis Analysis
A paper by Andrea Leone-bay & Peter E. Timony describes a new synthesis method for this compound, where N-sulfosuccinimidyl-(4-iodoacetyl)-aminobenzoate (this compound) was prepared in a 54% overall yield from N-chloroacetylbenzoic acid . Another study used a this compound linker for conjugating the 4 most prevalent FP8 sequences with 4 carrier proteins .
Molecular Structure Analysis
The molecular formula of this compound is C13H11IN2O8S, and its molecular weight is 504.19 g/mol . The InChI string is InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23) .
Chemical Reactions Analysis
This compound is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . It is often used for preparing enzyme conjugates or immunotoxins .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 504.2 g/mol . It is soluble in water . It has a topological polar surface area of 156 Ų .
Wissenschaftliche Forschungsanwendungen
Dielectric Properties of Sulfonated Copolymers
Sulfonated block copolymers like poly(styrene–isobutylene–styrene) (SIBS) have been extensively studied, particularly in relation to their dielectric properties. These materials demonstrate increased dielectric constants with higher sulfonation percent and polymer concentration. Understanding these properties can lead to applications in electrical characterization and development of advanced materials (Rozo-Medina & Padovani, 2018).
Solid-Phase Extraction Techniques
Sulfonated compounds have been applied in solid-phase extraction techniques for environmental water samples. The use of surfactants like cetyltrimethylammonium bromide (CTAB) coated silica for the pre-concentration of perfluorinated compounds (PFCs) illustrates the utility of sulfonated materials in analytical chemistry and environmental monitoring (Zhao et al., 2007).
Catalysis and Organic Synthesis
Sulfonic-acid-functionalized materials, such as sulfonic-acid-functionalized silica, are efficient heterogeneous acid catalysts. They have been used in reactions like the Ritter reaction to synthesize amides from alcohols and nitriles. This application highlights the role of sulfonated materials in facilitating organic synthesis and developing more efficient chemical processes (Ziarani et al., 2013).
Electroanalytical Applications
Sulfonamides have been investigated using electroanalytical methods, such as cyclic voltammetry with boron-doped diamond electrodes. This research area explores the electrochemical properties of sulfonamides, which can be applied in the analysis of various biological and environmental samples (Preechaworapun et al., 2006).
Environmental Fate of Sulfonamides
Studies on the environmental fate of sulfonamides, like their transformation in water and sediment, provide insights into their environmental impact. This research is crucial for understanding the ecological consequences of widespread sulfonamide use, particularly in aquaculture and agriculture (Lai & Hou, 2008).
Biochemical Applications
Sulfonated oligosaccharides have been studied for their potential as ligands for certain biomolecules, like L-selectin. This area of research is significant in developing therapeutic agents and understanding biological interactions at the molecular level (Galustian et al., 1997).
Wirkmechanismus
Target of Action
Sulfo-SIAB, or sulfosuccinimidyl (4-iodoacetyl)aminobenzoate, is a heterobifunctional crosslinker . It primarily targets amine and sulfhydryl groups . These groups are present on the side chains of lysine residues and the N-terminus of polypeptides .
Mode of Action
This compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . The NHS ester reacts with primary amino groups to form stable amide bonds . The iodoacetyl group reacts with sulfhydryl groups . This dual reactivity allows this compound to crosslink molecules containing both amine and sulfhydryl groups .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving proteins with amine and sulfhydryl groups . The crosslinking of these proteins can affect their function and interactions, potentially influencing various biochemical pathways.
Pharmacokinetics
This compound is water-soluble , which could enhance its distribution in aqueous biological environments.
Result of Action
The primary result of this compound’s action is the crosslinking of proteins containing amine and sulfhydryl groups . This can lead to changes in the structure and function of these proteins. The specific molecular and cellular effects would depend on the proteins being crosslinked and their roles in cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction proceeds efficiently in pH 7-9 buffers . Certain compounds, such as 2-mercaptoethanol, dithiothreitol, and mercaptoethylamine, can quench the iodoacetyl reactivity and should be excluded from reaction buffers . Additionally, this compound should be protected from light and stored at -20°C .
Zukünftige Richtungen
Sulfo-SIAB has been used in the development of a fusion peptide conjugate as an HIV vaccine immunogen . The study found that a this compound linker yielded superior results over an SM(PEG)2 linker . This suggests that this compound could have future applications in the development of vaccines and other therapeutics .
Biochemische Analyse
Biochemical Properties
Sulfo-SIAB plays a significant role in biochemical reactions due to its ability to react with both amino and sulfhydryl groups . This allows it to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific biomolecules it interacts with. Due to its reactivity towards amino and sulfhydryl groups, it can potentially influence a wide range of cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reactive groups: sulfo-NHS ester and iodoacetyl . The sulfo-NHS ester reacts with amino groups, while the iodoacetyl group reacts with sulfhydryl groups . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various biomolecules
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with various biomolecules
Eigenschaften
IUPAC Name |
1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQNACJHGHAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106145-13-5 | |
| Record name | Sulfo-SIAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFE9D7AQ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Sulfo-SIAB in bioconjugation?
A1: this compound facilitates the conjugation of molecules through a two-step reaction. First, the succinimidyl ester group reacts with primary amines (e.g., lysine residues on proteins) forming a stable amide bond [, ]. Subsequently, the iodoacetyl group reacts with thiol groups (e.g., cysteine residues), creating a thioether linkage [, ]. This enables the connection of two distinct biomolecules, such as a peptide and a protein [, ].
Q2: How does the choice of linker impact the efficiency of conjugation with this compound?
A2: Research indicates that maleimide-thiol reactions are generally more efficient than haloacetyl-thiol reactions when using this compound for conjugation []. This suggests that choosing a linker with a maleimide group rather than a haloacetyl group might be preferable for achieving higher conjugation yields.
Q3: Can you provide an example of how this compound has been successfully used in research?
A3: this compound was instrumental in conjugating a pentasaccharide with an oligonucleotide, creating a novel antithrombotic agent []. The iodoacetyl group on this compound reacted with a thiol group on the pentasaccharide, successfully linking it to the oligonucleotide, which had been modified with this compound beforehand. This conjugate demonstrated anti-Xa and antithrombin activities [].
Q4: Has this compound been used to modify cell surfaces?
A4: Yes, researchers have successfully utilized this compound to covalently attach a Simian Virus 40 (SV40) tumor antigen-derived peptide to the surface of viable cells []. This was achieved by reacting the lysine residue of the peptide with this compound and then linking the complex to cell surface thiols. This method allowed for the artificial introduction of specific epitopes onto cell membranes [].
Q5: Is there a more efficient alternative to this compound for conjugating molecules through amine-carboxylic acid reactions?
A5: Research suggests that for reactions targeting amine and carboxylic acid groups, using N-hydroxysuccinimide (NHS) esters proves more efficient than employing this compound with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker []. This highlights the importance of considering the specific functional groups involved when choosing the optimal crosslinking strategy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



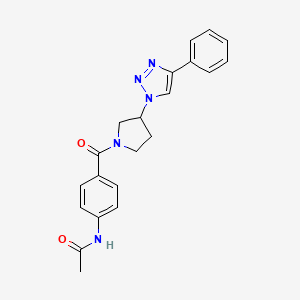
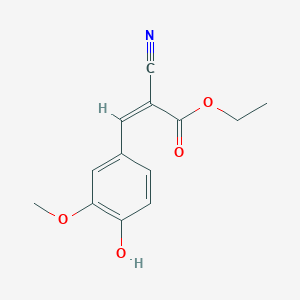
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)

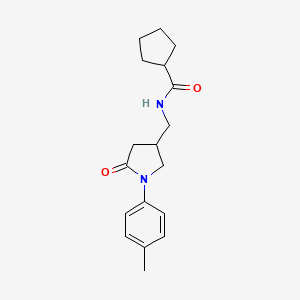
![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)
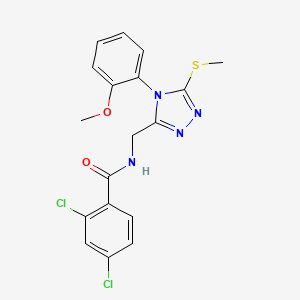
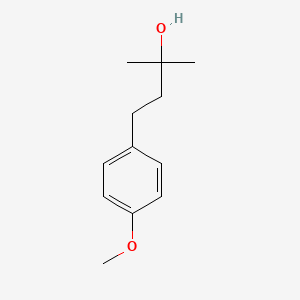
![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)
